An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine
Abstract
3-Bromo-2-methyl-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitro group, provides multiple reactive sites for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
3-Bromo-2-methyl-5-nitropyridine is typically a solid at room temperature, with a color ranging from light yellow to orange crystalline solid.[1][2] It possesses a molecular formula of C6H5BrN2O2 and a molecular weight of approximately 217.02 g/mol .[1][3][4] The compound exhibits low solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1]
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-2-methyl-5-nitropyridine | N/A |
| Synonyms | 3-Bromo-5-nitro-2-picoline | [3] |
| CAS Number | 186593-42-0 | [2][3][4] |
| Molecular Formula | C6H5BrN2O2 | [1][3][4] |
| Molecular Weight | 217.02 g/mol | [1][4] |
| Appearance | Solid (usually), may be yellowish to light brown | [1][3] |
| Melting Point | 48-50°C | [3] |
| Boiling Point | 270.586 °C at 760 mmHg | [3] |
| Density | 1.709 g/cm³ | [3] |
| Flash Point | 117.447 °C | [3] |
| Vapor Pressure | 0.0113 mmHg at 25°C | [3] |
| Refractive Index | 1.599 | [3] |
| pKa | -0.44±0.20 (Predicted) | [3] |
| Solubility in Water | Low solubility | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-Bromo-2-methyl-5-nitropyridine is primarily achieved through two main synthetic routes.
Synthesis from 2-Methylpyridine
This common method involves a two-step process: nitration followed by bromination.[1]
Step 1: Nitration of 2-Methylpyridine 2-methylpyridine is nitrated to form 2-methyl-5-nitropyridine. The nitro group is directed to the 5-position due to the electronic effects of the nitrogen atom in the pyridine ring.[1]
-
Protocol:
-
A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating reagent.[1]
-
The reaction temperature is controlled, for instance, at 0-5°C, while the mixed acid is added dropwise to the 2-methylpyridine.[1]
-
The reaction is allowed to proceed for several hours to yield 2-methyl-5-nitropyridine.[1]
-
Step 2: Bromination of 2-methyl-5-nitropyridine The intermediate is then brominated to introduce a bromine atom at the 3-position.
-
Protocol:
-
N-bromosuccinimide (NBS) is employed as the bromine source in an organic solvent like dichloromethane.[1]
-
An initiator, such as benzoyl peroxide, is added.[1]
-
The mixture is heated to reflux to facilitate the introduction of the bromine atom, yielding the final product, 3-bromo-2-methyl-5-nitropyridine.[1]
-
Synthesis from 3-Bromo-2-methylpyridine
An alternative route involves the direct nitration of 3-bromo-2-methylpyridine.[1]
-
Protocol:
-
A nitrating system, such as nitric acid and acetic anhydride, is used. Acetic anhydride facilitates the formation of the nitronium ion (NO2+).[1]
-
The reaction is typically conducted at low temperatures.[1]
-
Strict control of reaction conditions, including temperature, reaction time, and reagent dosage, is crucial to optimize the yield and purity of the target product due to the influence of the existing bromine and methyl substituents on reactivity and selectivity.[1]
-
Reactivity and Chemical Significance
The chemical reactivity of 3-Bromo-2-methyl-5-nitropyridine is dictated by its distinct functional groups, making it a highly valuable intermediate in organic synthesis.[5]
-
Bromine Atom (at C3): The bromine atom is an excellent leaving group, making this position susceptible to various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig.[5] It also readily participates in nucleophilic aromatic substitutions and metallation reactions, allowing for the introduction of diverse substituents.[4][5]
-
Nitro Group (at C5): As a strong electron-withdrawing group, the nitro moiety activates the pyridine ring for certain reactions.[5] Critically, it can be easily reduced to an amino group (NH2), which serves as a vital functional handle for subsequent reactions such as amide formation and urea synthesis.[1][5]
-
Methyl Group (at C2): This group can influence the steric and electronic properties of the molecule and may be a site for further functionalization under specific conditions.[5]
-
Pyridine Ring: The heterocyclic scaffold is a fundamental core in numerous pharmaceuticals, imparting specific electronic and solubility characteristics.[5]
Applications in Research and Drug Development
The strategic functionalization of 3-Bromo-2-methyl-5-nitropyridine makes it an invaluable precursor in several fields.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4] Its versatile reactivity allows for the construction of complex molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.[4][5]
-
Agrochemicals: The compound serves as a crucial building block in the production of pesticides and herbicides.[1][3][4] By modifying its structure, chemists can develop more effective and targeted crop protection agents.[6]
-
Materials Science: It is explored for its potential in creating new materials, such as polymers with specific electronic properties.[4]
Safety and Handling
3-Bromo-2-methyl-5-nitropyridine is considered a hazardous substance and requires careful handling.
-
Hazards: It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[7][8][9]
-
Storage: The compound is sensitive to light and heat and should be stored in a cool, dry, and dark place under an inert atmosphere.[1][3] The recommended storage temperature is often between 0-8°C.[4]
-
Handling: Use in a well-ventilated area or under a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9] Avoid breathing dust, fumes, or vapors.[8] Keep away from heat, sparks, and open flames.[10]
Conclusion
3-Bromo-2-methyl-5-nitropyridine is a high-value chemical intermediate with a rich reactivity profile. The presence of three distinct functional groups on the pyridine core provides a powerful platform for synthetic chemists to build complex molecular architectures. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance in both academic research and industrial applications. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization.
References
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- 2. 3-BROMO-2-METHYL-5-NITROPYRIDINE | 186593-42-0 [chemicalbook.com]
- 3. Cas 186593-42-0,3-BROMO-2-METHYL-5-NITROPYRIDINE | lookchem [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
